![molecular formula C21H19FN6OS B2564826 2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)-N-苯乙基乙酰胺 CAS No. 863458-05-3](/img/structure/B2564826.png)

2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

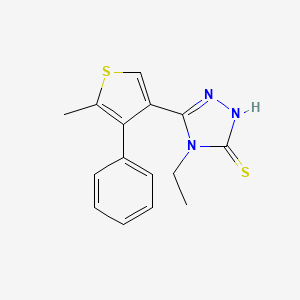

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H19FN6OS and its molecular weight is 422.48. The purity is usually 95%.

BenchChem offers high-quality 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

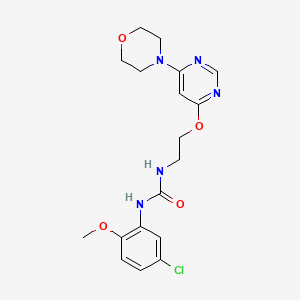

a. c-Met 抑制: 该化合物的结构类似于有效的间充质-上皮转化因子 (c-Met) 蛋白激酶抑制剂。 例如,临床候选药物 萨伏替尼 (结构 A) 与我们的化合物共享亚结构 。c-Met 抑制与癌症治疗有关,因为异常的 c-Met 信号传导与肿瘤生长和转移相关。

b. GABA A 调节: 我们的化合物已显示出 GABA A 变构调节活性 (结构 B) 。GABA A 受体在神经传递中起着至关重要的作用,并且是多种神经系统疾病的靶点。

聚合物应用

该化合物的独特结构使其适合掺入聚合物中。以下是一个应用:

太阳能电池: 研究人员已在聚合物设计中使用类似的杂环核 (结构 C) 用于太阳能电池 。这些结构有助于开发高效的有机光伏材料。

a. 生物活性: 吲哚衍生物与我们的化合物具有一定的相似性,表现出多种生物活性 。虽然没有直接关系,但这突出了我们的化合物在不同环境中的潜力。

b. BACE-1 抑制: 我们的化合物已显示出对 (\beta)-分泌酶 1 (BACE-1) (结构 D) 的抑制作用 。BACE-1 抑制剂正在被研究用于治疗阿尔茨海默病。

总之,2-((3-(4-氟苄基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7-基)硫)-N-苯乙基乙酰胺在药物化学、聚合物科学以及其他领域都具有潜力。其独特的结构为进一步的研究和应用开辟了道路。 🌟

作用机制

Target of Action

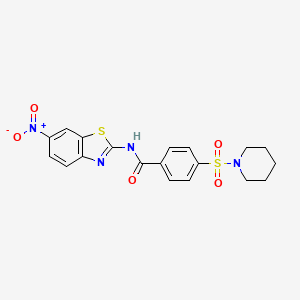

Compounds with similar structures, such as [1,2,4]triazolo[4,5-d]pyrimidine derivatives, have been reported to inhibit enzymes like carbonic anhydrase and cholinesterase .

Mode of Action

It’s suggested that similar compounds may interact with their targets through hydrogen bonding . This interaction could lead to changes in the activity of the target enzymes, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects . These activities suggest that the compound could affect multiple biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that these compounds could have favorable bioavailability.

Result of Action

Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines , suggesting that this compound could also have potential antitumor effects.

生化分析

Biochemical Properties

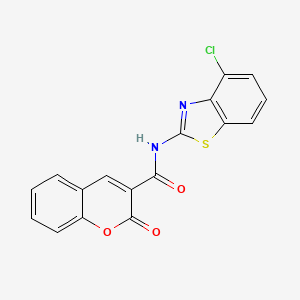

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of tumor cell proliferation. The compound interacts with CDK2 by binding to its active site, forming hydrogen bonds with key amino acid residues such as Leu83 . This interaction disrupts the enzyme’s activity, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells.

Cellular Effects

The effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis. It affects cell signaling pathways by inhibiting CDK2, which is crucial for cell cycle regulation . Additionally, the compound influences gene expression by downregulating genes involved in cell cycle progression and upregulating pro-apoptotic genes. This dual action on cell signaling and gene expression makes it a potent anticancer agent.

Molecular Mechanism

At the molecular level, 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide exerts its effects primarily through the inhibition of CDK2. The compound binds to the active site of CDK2, forming hydrogen bonds with key residues, which blocks the enzyme’s activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest at the G1 phase. Furthermore, the compound induces apoptosis by activating caspases, which are enzymes that play a critical role in programmed cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound maintains its inhibitory effects on CDK2 and its pro-apoptotic activity for several days in vitro . Degradation products may form over time, which could potentially reduce its efficacy.

Dosage Effects in Animal Models

In animal models, the effects of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. The therapeutic window for this compound is therefore narrow, and careful dosage optimization is required to maximize its anticancer effects while minimizing adverse effects.

Metabolic Pathways

The metabolic pathways of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide involve its biotransformation by liver enzymes. Cytochrome P450 enzymes play a significant role in the metabolism of this compound, leading to the formation of various metabolites . These metabolites can either retain the biological activity of the parent compound or be further processed into inactive forms. The interaction with cytochrome P450 enzymes also affects the compound’s half-life and clearance from the body.

Transport and Distribution

Within cells and tissues, 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins that facilitate its movement across cell membranes . Its distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is advantageous for targeting certain types of cancer cells that reside in such environments.

Subcellular Localization

The subcellular localization of 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide is primarily in the cytoplasm and nucleus. The compound’s ability to inhibit CDK2 suggests that it must localize to the nucleus where CDK2 exerts its function . Additionally, the compound may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in targeting cancer cells.

属性

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN6OS/c22-17-8-6-16(7-9-17)12-28-20-19(26-27-28)21(25-14-24-20)30-13-18(29)23-11-10-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJESQKFJODVJIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2564743.png)

![5-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2564744.png)

![2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2564745.png)

![[2-(2-Bromoethoxy)ethoxy]benzene](/img/structure/B2564749.png)

![N-cycloheptyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2564750.png)

![N-{3-[4-(2-Fluorophenyl)piperazin-1-YL]propyl}-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564751.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide](/img/structure/B2564752.png)

![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2564757.png)

![3-Ethyl-2-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2564762.png)

![4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2564765.png)